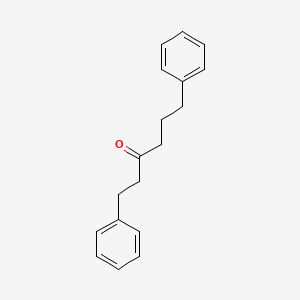![molecular formula C16H20N3+ B14290508 4-[Di(propan-2-yl)amino]naphthalene-1-diazonium CAS No. 114483-06-6](/img/structure/B14290508.png)
4-[Di(propan-2-yl)amino]naphthalene-1-diazonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Di(propan-2-yl)amino]naphthalene-1-diazonium is a diazonium compound derived from naphthalene. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-[Di(propan-2-yl)amino]naphthalene-1-diazonium typically involves the diazotization of 4-[Di(propan-2-yl)amino]naphthylamine. This process includes the reaction of the amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid such as hydrochloric acid or sulfuric acid . The reaction is usually carried out at low temperatures to stabilize the diazonium salt.
Industrial Production Methods
In industrial settings, the diazotization process is scaled up using continuous flow reactors to ensure consistent temperature control and efficient mixing. The use of non-nucleophilic counterions, such as tetrafluoroborate, helps in isolating stable diazonium salts .
Chemical Reactions Analysis
Types of Reactions
4-[Di(propan-2-yl)amino]naphthalene-1-diazonium undergoes several types of reactions, including:
Substitution Reactions: These involve the replacement of the diazonium group with other nucleophiles, such as halides, hydroxyl groups, or cyanides.
Coupling Reactions: These reactions form azo compounds by coupling the diazonium compound with phenols or aromatic amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride (CuCl), copper(I) bromide (CuBr), and potassium iodide (KI).
Coupling Reactions: These typically involve the use of phenols or aromatic amines in alkaline conditions, often at low temperatures to prevent decomposition of the diazonium salt.
Major Products
Substitution Reactions: Products include aryl halides, phenols, and nitriles.
Coupling Reactions: The major products are azo compounds, which are characterized by their vivid colors and are used in dye manufacturing.
Scientific Research Applications
4-[Di(propan-2-yl)amino]naphthalene-1-diazonium is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 4-[Di(propan-2-yl)amino]naphthalene-1-diazonium involves the formation of a diazonium ion, which is a highly reactive intermediate. This ion can undergo various substitution and coupling reactions, leading to the formation of new chemical bonds. The diazonium group acts as an excellent leaving group, facilitating the formation of new products through nucleophilic substitution .
Comparison with Similar Compounds
Similar Compounds
Benzenediazonium Chloride: Similar in reactivity but derived from benzene instead of naphthalene.
4-Methoxybenzenediazonium: Another diazonium compound with a methoxy group that influences its reactivity and applications.
Uniqueness
4-[Di(propan-2-yl)amino]naphthalene-1-diazonium is unique due to its naphthalene backbone, which provides additional stability and reactivity compared to benzene-based diazonium compounds. The presence of the di(propan-2-yl)amino group also influences its reactivity, making it suitable for specific synthetic applications .
Properties
CAS No. |
114483-06-6 |
|---|---|
Molecular Formula |
C16H20N3+ |
Molecular Weight |
254.35 g/mol |
IUPAC Name |
4-[di(propan-2-yl)amino]naphthalene-1-diazonium |
InChI |
InChI=1S/C16H20N3/c1-11(2)19(12(3)4)16-10-9-15(18-17)13-7-5-6-8-14(13)16/h5-12H,1-4H3/q+1 |
InChI Key |
HVAPAZAFWCZHCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=C(C2=CC=CC=C21)[N+]#N)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Aziridin-1-yl)methyl]-4-phenylquinolin-2-amine](/img/structure/B14290426.png)
![2-[4-(3-Methylheptan-3-yl)benzoyl]benzoic acid](/img/structure/B14290428.png)
![3,3-Difluoro-1,4-bis[(trimethylsilyl)oxy]bicyclo[2.2.0]hexan-2-one](/img/structure/B14290444.png)





![2-[2-(3-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14290493.png)


![Diethyl 4-phenylbicyclo[3.2.0]hept-4-ene-2,2-dicarboxylate](/img/structure/B14290506.png)
![N-Methyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B14290514.png)

